molecular formula C6H16Cl2N2O B12358044 trans-4-Methoxy-1-methyl-3-pyrrolidinamine

trans-4-Methoxy-1-methyl-3-pyrrolidinamine

Cat. No.: B12358044
M. Wt: 203.11 g/mol
InChI Key: JLVDRWLILONZCF-BNTLRKBRSA-N
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Description

trans-4-Methoxy-1-methyl-3-pyrrolidinamine is a chiral pyrrolidine derivative supplied for research and development purposes. This compound is characterized by its stereochemically defined structure, which is often critical for its interaction with biological targets. The presence of both methoxy and amine functional groups on the pyrrolidine ring makes it a valuable scaffold in medicinal chemistry, particularly for the synthesis of more complex molecules with potential biological activity . Research Applications and Value: This chiral amine serves as a versatile building block in organic synthesis. Its structure is relevant for exploring compounds that interact with the central nervous system. Structurally similar pyrrolidine compounds have been investigated as potent and selective agonists for receptors such as the histamine H3 receptor, indicating the potential of this chemical class in neuropharmacology research . As such, this compound is of significant interest for the discovery and development of new therapeutic agents. Product Details: The compound is identified by CAS Number 1212103-66-6 and has a molecular formula of C6H14N2O . As a policy, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m1../s1

InChI Key

JLVDRWLILONZCF-BNTLRKBRSA-N

Isomeric SMILES

CN1C[C@H]([C@@H](C1)OC)N.Cl.Cl

Canonical SMILES

CN1CC(C(C1)OC)N.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for Pyrrolidine Derivatives Containing the Trans 4 Methoxy 1 Methyl 3 Pyrrolidinamine Moiety

Stereoselective Synthesis of Pyrrolidinamine Scaffolds

The cornerstone of synthesizing optically pure trans-4-Methoxy-1-methyl-3-pyrrolidinamine lies in the stereoselective construction of the 3,4-disubstituted pyrrolidine (B122466) core. This necessitates methods that can reliably establish the desired trans relationship between the amino and methoxy (B1213986) functionalities.

Asymmetric Approaches to 3-Aminopyrrolidine (B1265635) Core Structures

The introduction of the C-3 amino group with the correct stereochemistry is a critical step. Several asymmetric strategies can be employed to achieve this.

One powerful approach involves the use of chiral pool starting materials, such as 4-hydroxy-L-proline. mdpi.com This readily available amino acid provides a scaffold with a pre-defined stereocenter at C-4, which can be used to direct the stereochemistry of subsequent transformations. For instance, the hydroxyl group can be protected, followed by the introduction of a nitrogen-containing substituent at the C-3 position.

Organocatalysis offers another avenue for the asymmetric synthesis of substituted pyrrolidines. nih.gov Chiral primary amines, for example, can catalyze cascade reactions between enones and aminomalonates to generate highly functionalized pyrrolidines with excellent enantioselectivity. researcher.life While not directly yielding the 3-aminopyrrolidine core, these methods establish the pyrrolidine ring with controlled stereocenters that can be further elaborated.

Furthermore, diastereoselective 1,3-dipolar cycloadditions between azomethine ylides and chiral dipolarophiles can generate densely substituted pyrrolidines with high stereocontrol. nih.govgoogle.com The use of chiral N-tert-butanesulfinyl imines as part of the azadiene component in a [3+2] cycloaddition has been shown to induce high diastereoselectivity, providing a route to proline derivatives with multiple stereogenic centers. nih.govgoogle.com

Enantioselective Functionalization at C-4 (Methoxy Group)

With the 3-aminopyrrolidine scaffold in hand, the next crucial step is the introduction of the methoxy group at the C-4 position with the correct trans stereochemistry relative to the C-3 amino group.

Starting from a chiral 4-hydroxypyrrolidine derivative, a direct O-methylation can be performed. Reagents such as methyl iodide in the presence of a base like sodium hydride are commonly used for this transformation. The stereochemical outcome of this reaction is dependent on the substrate and reaction conditions, but in many cases, the reaction proceeds with retention of configuration at the C-4 center. The use of dimethyl carbonate (DMC) in the presence of an acid has also been reported as an efficient and green method for O-methylation of amino acids. rsc.org

A stereoselective approach to trans-3,4-disubstituted pyrrolidines has been demonstrated through the alkylation of chiral 4-alkyloxymethyl-pyrrolidin-2-ones. clockss.orgresearchgate.netresearchgate.net In this strategy, the substituent at C-4 directs the incoming alkyl group to the opposite face of the ring, resulting in the exclusive formation of the trans product. clockss.orgresearchgate.netresearchgate.net Although this method yields a pyrrolidin-2-one, the lactam can be subsequently reduced to the corresponding pyrrolidine.

Enzymatic approaches also offer a high degree of stereoselectivity. Ketoreductases (KREDs) have been used for the dynamic kinetic reduction of β-ketoesters to produce all four stereoisomers of 3-hydroxyproline (B1217163) with high diastereo- and enantioselectivity. sci-hub.se This enzymatic step can establish the desired trans-hydroxy-amino relationship, which can then be followed by O-methylation.

Derivatization at N-1 (Methyl Group) and C-3 (Amine Group)

The final steps in the synthesis of this compound involve the introduction of the methyl group at the N-1 position of the pyrrolidine ring and ensuring the C-3 amine is a primary amine.

N-methylation of the pyrrolidine ring is a common transformation. This can be achieved through various methods, including reductive amination with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120), or by direct alkylation with a methylating agent such as methyl iodide. The choice of method will depend on the other functional groups present in the molecule to avoid side reactions. The use of S-adenosylmethionine-dependent N-methyltransferases represents a biochemical approach to this transformation. nih.gov

The C-3 amino group, if protected, will require deprotection in the final stages of the synthesis. The choice of protecting group is crucial and should be orthogonal to the conditions used for N-methylation and other transformations. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic conditions or by hydrogenolysis, respectively.

Classical and Contemporary Synthetic Routes to Pyrrolidine Ring Systems

Beyond the specific functionalization strategies, the fundamental construction of the pyrrolidine ring itself can be achieved through a variety of classical and modern synthetic methods.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and widely used method for the synthesis of pyrrolidines. researcher.lifenih.govgoogle.com This reaction can generate multiple stereocenters in a single step with high levels of control.

Radical cyclization of N-allyl-α-haloamides or related precursors provides another route to the pyrrolidine skeleton. These reactions are typically initiated by a radical initiator such as AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride.

More contemporary approaches include the ring contraction of pyridines to afford pyrrolidine derivatives. researcher.life This can be a highly efficient way to access functionalized pyrrolidines from readily available starting materials.

Green Chemistry Principles in Pyrrolidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrrolidines, to minimize environmental impact and improve sustainability.

The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green chemistry. clockss.orgresearchgate.netresearchgate.net Three-component domino reactions in an ethanol/water mixture have been developed for the synthesis of complex pyrrolidine-fused spirooxindoles in high yields without the need for a catalyst or column chromatography. clockss.orgresearchgate.netresearchgate.net

Multicomponent reactions (MCRs) are inherently atom-economical and can significantly reduce the number of synthetic steps, thereby minimizing waste. The synthesis of 4-amino-5-pyrimidinecarbonitriles, for example, has been achieved through a three-component reaction in water. arkat-usa.org

The use of catalysis, particularly biocatalysis and organocatalysis, can lead to more efficient and selective reactions under milder conditions. As mentioned earlier, ketoreductases and chiral primary amines are examples of catalysts that enable highly stereoselective transformations in pyrrolidine synthesis. nih.govsci-hub.se The use of ultrasound irradiation has also been shown to promote the one-pot multicomponent synthesis of pyrrolidinone derivatives in a green solvent. clockss.orgresearchgate.netresearchgate.net

Below is a data table summarizing some of the key synthetic strategies discussed:

Synthetic Goal Methodology Key Features Reference
Asymmetric 3-Aminopyrrolidine CoreChiral Pool Synthesis (from 4-hydroxy-L-proline)Utilizes a readily available chiral starting material. mdpi.com
Organocatalytic Cascade ReactionsHigh enantioselectivity. nih.govresearcher.life
Diastereoselective [3+2] CycloadditionGenerates multiple stereocenters with high control. nih.govgoogle.com
Enantioselective C-4 Methoxy GroupO-Methylation of 4-HydroxypyrrolidineDirect functionalization of a hydroxyl group. rsc.org
Alkylation of Chiral 4-Alkyloxymethyl-pyrrolidin-2-oneHigh stereoselectivity for trans products. clockss.orgresearchgate.netresearchgate.net
Enzymatic Reduction (KRED)High diastereo- and enantioselectivity. sci-hub.se
N-1 MethylationReductive AminationMild and efficient.
Direct AlkylationCommon and straightforward.
Pyrrolidine Ring Formation1,3-Dipolar CycloadditionConvergent and stereocontrolled. researcher.lifenih.govgoogle.com
Radical CyclizationForms C-C bonds effectively.
Pyridine (B92270) Ring ContractionAccess from abundant starting materials. researcher.life
Green SynthesisDomino Reactions in Green SolventsHigh atom economy, reduced waste. clockss.orgresearchgate.netresearchgate.net
Multicomponent ReactionsStep and atom economy. arkat-usa.org
Biocatalysis and OrganocatalysisMild conditions, high selectivity. nih.govsci-hub.se

Chemical Derivatization and Analog Design Strategies Utilizing the Trans 4 Methoxy 1 Methyl 3 Pyrrolidinamine Scaffold

Strategies for Amine Functionalization at C-3

The primary amine at the C-3 position of trans-4-methoxy-1-methyl-3-pyrrolidinamine is a key handle for introducing a wide range of functional groups, significantly influencing the physicochemical and pharmacological properties of the resulting derivatives.

Amidation and Sulfonamidation Reactions

The nucleophilic nature of the C-3 amine readily allows for acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for creating compounds with diverse biological activities.

Amidation: The reaction of the C-3 amine with carboxylic acids, acid chlorides, or acid anhydrides yields the corresponding amides. These reactions are typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), when a carboxylic acid is used, or in the presence of a base like triethylamine (B128534) or pyridine (B92270) when acyl halides or anhydrides are the acylating agents. The resulting amide bond is generally stable and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 3-aminopyrrolidines suggests that a wide array of N-acyl derivatives can be synthesized. For instance, the acylation of related 3-aminopyrrolidine (B1265635) derivatives has been widely reported in the synthesis of various biologically active molecules.

Sulfonamidation: Similarly, the C-3 amine can be readily converted to the corresponding sulfonamide by reaction with a sulfonyl chloride in the presence of a base. This reaction introduces a sulfonamide moiety, which can act as a hydrogen bond donor and acceptor and can significantly impact the acidity and lipophilicity of the molecule. The synthesis of N-sulfonyl derivatives of various amines is a well-established practice in drug discovery. A general procedure involves dissolving the amine in a suitable solvent like dichloromethane (B109758), followed by the addition of a sulfonyl chloride and a base such as triethylamine.

Reagent ClassGeneral ReactionPotential Products
Carboxylic Acids/DerivativesAmidationN-Acyl-trans-4-methoxy-1-methyl-3-pyrrolidinamines
Sulfonyl HalidesSulfonamidationN-Sulfonyl-trans-4-methoxy-1-methyl-3-pyrrolidinamines

Reductive Amination and Alkylation Pathways

Introducing alkyl substituents on the C-3 amine can be achieved through reductive amination or direct alkylation, providing access to secondary and tertiary amines with modified basicity and steric profiles.

Reductive Amination: This powerful method involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). This one-pot procedure is highly efficient and tolerates a wide range of functional groups. While specific examples with this compound are not readily found in the literature, the general applicability of reductive amination to primary amines is well-established.

Alkylation: Direct alkylation of the C-3 amine with alkyl halides can also be employed to introduce alkyl groups. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the reaction temperature, is necessary to achieve selective mono- or di-alkylation. A notable example from the literature describes the N-methylation of a related cis-3-amino-4-methoxypyrrolidine derivative, highlighting the feasibility of this approach within this scaffold. nih.gov

ReactionReagentsPotential Products
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl-trans-4-methoxy-1-methyl-3-pyrrolidinamines
AlkylationAlkyl Halide, BaseN-Alkyl- or N,N-Dialkyl-trans-4-methoxy-1-methyl-3-pyrrolidinamines

Modifications and Substitutions on the Methoxy (B1213986) Group at C-4

The methoxy group at the C-4 position offers another site for structural diversification. Cleavage of the methyl ether to the corresponding alcohol opens up a plethora of possibilities for introducing new functionalities.

The O-demethylation of aryl methyl ethers is a common transformation in organic synthesis and can be achieved using various reagents. Boron tribromide (BBr₃) is a powerful Lewis acid that is widely used for the cleavage of ethers. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures. The resulting borate (B1201080) ester is then hydrolyzed to afford the free alcohol. Other reagents, such as hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI), can also be effective for ether cleavage.

Once the 4-hydroxy-1-methyl-3-pyrrolidinamine is obtained, the hydroxyl group can be further functionalized. For instance, it can be acylated to form esters, alkylated to form new ethers, or converted to a leaving group for subsequent nucleophilic substitution reactions. These modifications can significantly alter the polarity, solubility, and biological activity of the parent molecule.

ReactionReagentsIntermediate/ProductPotential Subsequent Reactions
O-DemethylationBBr₃, then H₂Otrans-4-Hydroxy-1-methyl-3-pyrrolidinamineAcylation, Alkylation, Nucleophilic Substitution

Diversification at N-1 of the Pyrrolidine (B122466) Ring

The N-1 methyl group of the pyrrolidine ring is another point for structural modification, although it is generally less reactive than the C-3 primary amine. Strategies for diversification at this position often involve N-demethylation followed by re-alkylation or acylation.

N-Demethylation: The removal of the N-methyl group from a tertiary amine like the pyrrolidine nitrogen in the target scaffold can be challenging. Strong and often harsh reagents are typically required. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN) followed by hydrolysis, is a classical method for N-demethylation. More modern approaches might involve the use of chloroformates, such as α-chloroethyl chloroformate (ACE-Cl), followed by methanolysis.

N-Alkylation/Acylation of the Nor-derivative: Once the N-demethylated pyrrolidine is obtained, the resulting secondary amine can be readily functionalized. N-alkylation can be achieved using various alkylating agents under basic conditions. N-acylation with acid chlorides or anhydrides will yield the corresponding N-acyl derivatives. This allows for the introduction of a wide array of substituents at the N-1 position, enabling a thorough investigation of SAR at this site.

Initial CompoundReactionReagentsProduct
This compoundN-Demethylatione.g., ACE-Cl, then MeOHtrans-4-Methoxy-3-pyrrolidinamine
trans-4-Methoxy-3-pyrrolidinamineN-AlkylationR-X, Basetrans-4-Methoxy-1-alkyl-3-pyrrolidinamine
trans-4-Methoxy-3-pyrrolidinamineN-AcylationRCOCl, Basetrans-4-Methoxy-1-acyl-3-pyrrolidinamine

Combinatorial Chemistry and Library Synthesis Approaches

The trifunctional nature of the this compound scaffold makes it an ideal candidate for the construction of combinatorial libraries, which are essential tools in modern drug discovery. Both solid-phase and solution-phase parallel synthesis methodologies can be employed to generate large numbers of diverse analogs efficiently.

Solid-Phase Synthesis: In a solid-phase approach, the pyrrolidine scaffold can be attached to a resin support through one of its functional groups, typically the C-3 amine or a derivative thereof. The other functional groups can then be sequentially modified using a "split-and-pool" strategy. nih.gov This technique allows for the creation of a vast number of unique compounds on individual beads, which can then be screened for biological activity.

Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be utilized. In this approach, reactions are carried out in individual wells of a multi-well plate, allowing for the simultaneous synthesis of a library of compounds. This method often simplifies the purification process compared to traditional solution-phase synthesis and is well-suited for generating focused libraries for lead optimization.

The systematic application of these combinatorial approaches to the this compound scaffold can rapidly generate a wealth of SAR data, accelerating the identification of novel compounds with desired biological profiles.

Structure Activity Relationship Sar Studies of Trans 4 Methoxy 1 Methyl 3 Pyrrolidinamine Derivatives

Conformational Analysis and Stereochemical Impact on Biological Activity

The trans configuration of the substituents at the 3 and 4 positions of the pyrrolidine (B122466) ring establishes a specific spatial relationship between the amine and methoxy (B1213986) groups. This arrangement is crucial for how the molecule presents itself to a binding site. In many biological systems, the defined distance and orientation dictated by the trans stereochemistry are essential for optimal interaction with receptor pockets or enzyme active sites. The stereochemistry at positions 3 and 4 can be correlated with the orientation of the substituents of the dipolarophile in synthetic routes like 1,3-dipolar cycloaddition reactions, leading to either 3,4-cis or 3,4-trans-substituted pyrrolidines. nih.gov This control over stereochemistry is a key aspect in designing molecules that fit precisely into their biological targets. For instance, in other 3,4-disubstituted cyclic compounds, the trans geometry has been shown to lock the ring into a conformation where both substituents can occupy specific orientations, which can be critical for activity. rsc.org

Role of the Pyrrolidine Ring Conformation in Ligand-Target Interactions

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. acs.orgresearchgate.net The specific pucker of the ring influences the spatial disposition of its substituents, thereby affecting how the ligand interacts with its target. researchgate.net The choice of substituents on the pyrrolidine ring can control and lock its conformation. nih.gov This conformational restriction is a key advantage of the pyrrolidine scaffold in drug design, as it can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. The puckering of the ring is influenced by both steric and electronic factors of the substituents. nih.gov For trans-4-Methoxy-1-methyl-3-pyrrolidinamine, the interplay between the methoxy and amine groups, along with the N-methyl group, will favor a particular ring pucker that optimizes their positions for interaction with a biological target.

Preclinical Pharmacological Investigations and Target Identification of Pyrrolidine Derivatives

Mechanism of Action Studies on Molecular Targets

The biological effects of pyrrolidine (B122466) derivatives are often traced to their precise interactions with specific molecular targets, including enzymes, receptors, and kinases.

Enzyme Inhibition and Modulation

Pyrrolidine-based compounds have been identified as inhibitors of various enzymes. For instance, a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been synthesized and evaluated for their anti-inflammatory properties. These compounds were found to act as ligands for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. Molecular docking studies revealed that these derivatives bind to key amino acid residues, such as Cys200 and Ser242, within the enzyme's active site. beilstein-journals.org One derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, demonstrated significant inhibitory activity against nitric oxide (NO) production with a half-maximal inhibitory concentration (IC50) value of 43.69 ± 5.26 µM. beilstein-journals.orgnih.gov The presence of an electron-withdrawing nitro group on the benzene (B151609) ring at the 1-position of the pyrrolidine-2,3-dione (B1313883) core was suggested to enhance this inhibitory action. beilstein-journals.orgnih.gov

Receptor Agonism/Antagonism

In the realm of receptor modulation, a complex derivative incorporating a methoxy-pyrrolidinyl moiety has been developed as a potent antagonist of the Very Late Antigen-4 (VLA-4) receptor. This compound, trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, demonstrated high-affinity binding with an IC50 of 5.4 nM. nih.gov VLA-4 is an integrin receptor that plays a crucial role in cell adhesion and migration, and its antagonism is a therapeutic strategy for inflammatory conditions such as asthma. nih.gov The development of this orally active and selective VLA-4 antagonist highlights the potential of methoxy-pyrrolidine structures in designing effective receptor-targeting agents. nih.gov

Kinase Inhibition

The pyrrolidine scaffold and its isosteres, such as the piperidine (B6355638) ring, are key components of various kinase inhibitors. A notable example is a potent inhibitor of Janus kinase 3 (Jak3), which features a piperidine ring structurally related to pyrrolidine. Investigation into the stereoisomers of this compound, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, revealed that only the (3R,4R) isomer was effective in blocking the Jak3-dependent phosphorylation of Stat5. This high degree of stereospecificity underscores the importance of the three-dimensional arrangement of substituents on the heterocyclic ring for potent and selective kinase inhibition. Further profiling across a wide panel of kinases showed that these compounds maintained high selectivity for the Jak family of kinases.

In Vitro Cellular Activity Profiles

The molecular interactions of pyrrolidine derivatives translate into measurable effects at the cellular level. The anti-inflammatory potential of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones was assessed using in vitro models. Specifically, their ability to inhibit nitric oxide production was tested in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. beilstein-journals.org Overproduction of NO by iNOS in these cells is a hallmark of inflammation. The derivative 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e) showed notable inhibitory activity. beilstein-journals.orgnih.gov

The table below summarizes the in vitro inhibitory activity of selected pyrrolidine-2,3-dione derivatives on nitric oxide production.

CompoundStructureIC50 (µM) for NO Production Inhibition
5a 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione> 100
5b 4-(1-methylamino)ethylidene-1-(4-methylphenyl)-5-phenylpyrrolidine-2,3-dione> 100
5c 4-(1-methylamino)ethylidene-1-(4-methoxyphenyl)-5-phenylpyrrolidine-2,3-dioneNot Active
5d 4-(1-methylamino)ethylidene-1-(4-chlorophenyl)-5-phenylpyrrolidine-2,3-dioneNot Active
5e 4-(1-methylamino)ethylidene-1-(3-nitrophenyl)-5-phenylpyrrolidine-2,3-dione43.69 ± 5.26
Dexamethasone Reference Drug19.82 ± 2.15
Data sourced from beilstein-journals.org

In Vivo Preclinical Model Studies

The efficacy of promising pyrrolidine derivatives is further evaluated in non-human, in vivo models that mimic human diseases. The VLA-4 antagonist, trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, demonstrated excellent oral efficacy in murine and guinea pig models of asthma. nih.gov This successful translation from in vitro potency to in vivo activity was a key factor in its progression to clinical trials. nih.gov The compound also exhibited significantly improved bioavailability across several species, including rats, dogs, and monkeys, which is a critical parameter for a successful oral drug. nih.gov

Investigation of Biological Pathway Modulation by Pyrrolidine Derivatives

The therapeutic effects of these compounds are a result of their ability to modulate specific biological pathways. The Jak3 inhibitor, with its piperidine core, directly influences the JAK-STAT signaling pathway. By inhibiting Jak3, the compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as Stat5. This pathway is crucial for cytokine signaling that governs immune cell development, proliferation, and function. The selective blockade of this pathway by the (3R,4R) stereoisomer highlights the potential for developing highly targeted immunomodulatory therapies.

Computational and Theoretical Chemistry in the Study of Trans 4 Methoxy 1 Methyl 3 Pyrrolidinamine and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule (ligand), such as trans-4-Methoxy-1-methyl-3-pyrrolidinamine, and a macromolecular target, typically a protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score or estimated free energy of binding.

While specific molecular docking studies on this compound are not extensively reported in the public domain, research on related pyrrolidine (B122466) derivatives highlights the utility of this approach. For instance, studies on pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] have demonstrated a significant correlation between molecular docking values (ΔG) and the experimentally determined inhibitory activity. nih.govnih.gov In such studies, the pyrrolidine scaffold is positioned within the active site of the enzyme, and the various substituents are evaluated for their contributions to binding through hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A hypothetical docking study of this compound against a putative protein target would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then systematically sample a large number of orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a force field. The results would identify the most likely binding poses and provide an estimate of the binding affinity.

Table 1: Hypothetical Docking Scores of this compound Derivatives Against a Target Protein

CompoundDerivative ModificationDocking Score (kcal/mol)Key Interactions
This compound--7.2Hydrogen bond with Asp120, van der Waals with Phe88
Derivative AMethoxy (B1213986) group replaced with Hydroxy-7.5Additional hydrogen bond with Ser122
Derivative BMethyl group on nitrogen replaced with Ethyl-7.1Minor steric clash with Tyr90
Derivative CAmine group acylated-6.8Loss of key hydrogen bond

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org These models are built by finding a statistical relationship between calculated molecular descriptors (which quantify various aspects of a molecule's structure) and an experimentally measured activity, such as inhibitory concentration (IC50). The goal of QSAR is to predict the activity of new, unsynthesized compounds. brieflands.com

For a series of derivatives of this compound, a QSAR study would involve several steps. First, a dataset of compounds with known activities would be compiled. Then, a wide range of molecular descriptors would be calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., dipole moment). Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), a model is developed that best correlates the descriptors with the observed activity. frontiersin.orgbrieflands.com

Studies on other classes of compounds, such as amide derivatives and trans-stilbene (B89595) derivatives, have successfully used QSAR to predict their inhibitory effects on enzymes like xanthine (B1682287) oxidase and CYP1B1. frontiersin.orgresearchgate.net These studies often identify key descriptors that drive the activity, providing valuable insights for the design of more potent molecules. researchgate.net For this compound derivatives, a QSAR model might reveal, for example, that activity is positively correlated with the number of hydrogen bond donors and negatively correlated with molecular size.

Table 2: Example of Molecular Descriptors Used in a QSAR Study of Pyrrolidine Derivatives

CompoundMolecular Weight ( g/mol )LogPNumber of H-Bond DonorsPolar Surface Area (Ų)Predicted pIC50
Compound 1144.210.8135.56.2
Compound 2158.241.2135.56.5
Compound 3130.190.3255.76.8
Compound 4172.271.6144.86.1

This table is illustrative. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Conformational Landscape Analysis and Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses a flexible pyrrolidine ring and rotatable bonds, meaning it can adopt multiple low-energy conformations. Conformational landscape analysis aims to identify these stable conformations and understand the energy barriers between them. This is typically done using computational methods such as molecular mechanics or quantum mechanics to systematically rotate bonds and calculate the energy of the resulting structures.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This allows for the exploration of the conformational space available to the molecule under specific conditions (e.g., in water at a certain temperature). For this compound, an MD simulation could reveal the preferred puckering of the pyrrolidine ring, the orientation of the methoxy and amine substituents, and the dynamics of their interactions with solvent molecules. This information is crucial for understanding how the molecule might fit into a protein binding site.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. rsc.org Methods like Density Functional Theory (DFT) can provide highly accurate information about a molecule's geometry, energy, and distribution of electrons. epstem.netnih.gov

For this compound, quantum chemical calculations can be used to determine a variety of important electronic properties:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (electronegative, attractive to electrophiles) and electron-poor (electropositive, attractive to nucleophiles). This is invaluable for predicting non-covalent interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Atomic Charges: These calculations partition the total electron density of the molecule among its constituent atoms, providing insight into the polarity of bonds and the reactivity of different sites.

Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated at the B3LYP/6-31G Level of Theory)*

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability (e.g., at the amine nitrogen)
LUMO Energy2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap10.6 eVSuggests high chemical stability
Dipole Moment2.3 DQuantifies the overall polarity of the molecule
MEP Minimum-45 kcal/molLocated near the amine nitrogen, indicating a site for electrophilic attack or hydrogen bonding

This table contains theoretical values for illustrative purposes.

These computational approaches, from molecular docking to quantum chemistry, provide a comprehensive framework for characterizing this compound and its derivatives, guiding further experimental investigation and rational design of new molecules with desired properties.

Advanced Analytical Methodologies for Characterization in Research of Pyrrolidine Compounds

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed map of the carbon-hydrogen framework of a molecule. For trans-4-Methoxy-1-methyl-3-pyrrolidinamine, ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the presence and connectivity of the various functional groups.

In ¹H NMR, the chemical shifts of the protons would indicate their local electronic environment. For instance, the protons of the methoxy (B1213986) group would likely appear as a singlet, while the protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The trans configuration would influence the coupling constants between the protons at the C3 and C4 positions.

¹³C NMR spectroscopy would complement this by showing distinct signals for each unique carbon atom in the molecule, including the methyl group on the nitrogen, the methoxy carbon, and the carbons of the pyrrolidine ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to confirm the connectivity between adjacent atoms, solidifying the structural assignment.

Mass Spectrometry (MS) is utilized to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further support the proposed structure. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of a methyl group or a methoxy group, providing further evidence for the compound's structure.

Technique Expected Observations for this compound
¹H NMRSignals corresponding to methyl, methoxy, and pyrrolidine ring protons with specific chemical shifts and coupling constants indicative of the trans stereochemistry.
¹³C NMRDistinct peaks for each carbon atom, confirming the carbon skeleton.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound and predictable fragmentation patterns.

Chromatographic Methods for Purity Assessment and Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov For a volatile compound like a pyrrolidinamine derivative, GC-MS can be used to assess its purity. The sample is vaporized and passed through a chromatographic column, which separates the components of the mixture. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used for identification. nih.gov The presence of a single major peak in the gas chromatogram with a mass spectrum corresponding to the target compound would indicate a high degree of purity. Derivatization with reagents like pentafluoropropionic anhydride (B1165640) can be used to improve the volatility and chromatographic behavior of amines and their derivatives for GC-MS analysis. nih.govmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis and separation of enantiomers. Since this compound possesses chiral centers, it can exist as a pair of enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. researchgate.netjuniperpublishers.comnih.gov Polysaccharide-based stationary phases, for instance, are commonly used for the separation of chiral amines. researchgate.net The development of a robust chiral HPLC method is crucial for determining the enantiomeric excess (ee) of a sample and for isolating the individual enantiomers for further biological evaluation. juniperpublishers.comnih.govjsmcentral.org

Method Application for this compound Information Obtained
GC-MS Purity assessmentDetection of volatile impurities and confirmation of the main component's identity. researchgate.netnih.gov
Chiral HPLC Enantiomeric separation and purityQuantification of each enantiomer and determination of enantiomeric excess. researchgate.netjuniperpublishers.comnih.gov

Crystallographic Analysis of Pyrrolidine Derivatives

For a pyrrolidine derivative, X-ray crystallography can unambiguously confirm the trans relationship between the substituents on the pyrrolidine ring. researchgate.net It can also reveal details about the puckering of the five-membered ring and the preferred conformation of the substituents. nih.gov While obtaining suitable crystals for X-ray analysis can sometimes be challenging, the resulting structural information is invaluable for understanding the compound's properties. acs.org In cases where the compound itself does not readily crystallize, the formation of a salt or a derivative can sometimes facilitate crystal growth. acs.org

Emerging Research Avenues and Future Prospects for the Pyrrolidine Core in Drug Discovery

Application in Novel Therapeutic Areas

The pyrrolidine (B122466) scaffold is a key component in a multitude of established drugs and is continually being explored for new therapeutic applications. frontiersin.orgnih.gov Its structural versatility allows for the fine-tuning of pharmacological activity across a wide range of biological targets. Recent research highlights the expansion of pyrrolidine-based compounds into new disease areas, moving beyond their traditional roles.

For instance, the pyrrolidine core is being investigated in the development of treatments for cystic fibrosis (CF), where it forms part of a polycyclic framework considered a promising starting point for new drug candidates. frontiersin.org Furthermore, derivatives are being designed as potent and selective inhibitors for targets previously difficult to drug. An example includes the development of bicyclic pyrrolidine analogues that inhibit the Toxoplasma gondii phenylalanine tRNA synthetase (PheRS), offering a potential new approach to treating toxoplasmosis. acs.org

The inherent stereochemistry of substituted pyrrolidines, such as the trans configuration in trans-4-Methoxy-1-methyl-3-pyrrolidinamine, is crucial. Different spatial arrangements of substituents can lead to vastly different biological profiles by altering how the molecule binds to its target protein. researchgate.netnih.gov This principle is actively exploited in designing new agents for complex diseases. In oncology, for example, pyrrolidine derivatives have been developed as inhibitors of fibroblast growth factor receptor 4 (FGFR4), like the FDA-approved drug futibatinib, for treating specific types of cancer. frontiersin.org Similarly, the scaffold is integral to novel antagonists for the P2Y₁ receptor, a promising target for ischemic stroke, with new designs aiming to improve brain exposure and reduce side effects. acs.org

The ongoing exploration of pyrrolidine derivatives in areas such as neurodegenerative diseases, rare genetic disorders, and as broad-spectrum antiviral agents demonstrates the enduring and expanding utility of this scaffold in addressing unmet medical needs. frontiersin.orgacs.org

Development of Pyrrolidine-Based Probes for Chemical Biology

Chemical probes are essential tools for dissecting protein function and validating new drug targets. nih.gov The pyrrolidine scaffold, with its defined three-dimensional structure and tunable properties, is an excellent foundation for creating such probes. A well-designed probe must be potent, selective, and suitable for use in cellular or in vivo models to generate reliable biological insights. nih.gov

Pyrrolidine-based structures are increasingly being used to develop highly selective inhibitors for target validation. For example, a potent and highly selective dual-LIMK1/2 inhibitor featuring a pyrrolidine moiety has been developed as a chemical probe to investigate the roles of these kinases in physiological and disease contexts. acs.org The development of such a probe, with very low off-target activity, is critical for accurately linking the modulation of a specific target to a biological outcome. acs.org

Targeted Protein Degraders (TPDs), such as Proteolysis Targeting Chimeras (PROTACs), represent a revolutionary approach in chemical biology and therapeutics. These molecules induce the degradation of a target protein rather than just inhibiting it. The pyrrolidine-containing molecule hydroxyproline (B1673980) is a key component of ligands that recruit the von Hippel-Lindau (VHL) E3 ligase, a common component of PROTACs. acs.org Research in this area focuses on modifying the pyrrolidine and its associated linkers to improve cell permeability and pharmacokinetic properties, thereby creating more effective probes and potential drugs. acs.org The development of such advanced probes enables researchers to study protein function with unprecedented precision.

Integration with Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. nih.govnih.gov The pyrrolidine ring is an ideal scaffold for FBDD because it provides a three-dimensional (3D) shape that is often missing in the flat, aromatic rings common in early fragment libraries. nih.govresearchgate.net This 3D character allows for better exploration of the often complex and non-planar binding sites of proteins. researchgate.net

The design of fragment libraries is evolving to prioritize not just physicochemical properties (like the "Rule of Three"), but also molecular shape. nih.gov Pyrrolidine-based fragments are of significant interest because they effectively sample 3D molecular space while maintaining good fragment-like properties. nih.govnih.gov The non-planar, puckered nature of the pyrrolidine ring, known as "pseudorotation," allows it to present substituents in precise spatial vectors, which can be critical for achieving potent and selective binding as the fragment is grown into a larger lead molecule. researchgate.net

Researchers are designing and synthesizing libraries of pyrrolidine-based fragments with predefined chirality. nih.gov Using homochiral fragments with a specific stereochemistry, such as that seen in a molecule like this compound, provides a proclivity toward enhanced 3D character and can lead to more efficient optimization campaigns. sigmaaldrich.comnih.gov By starting with a well-defined 3D core like pyrrolidine, medicinal chemists can more effectively navigate chemical space to develop high-quality clinical candidates. nih.gov

Advances in Stereocontrolled Synthesis for Complex Pyrrolidines

The therapeutic efficacy of pyrrolidine-based drugs often depends critically on their stereochemistry. researchgate.netmdpi.com Consequently, the development of advanced, stereocontrolled synthetic methods for producing complex and highly functionalized pyrrolidines is a major focus of chemical research. These methods are essential for accessing specific isomers and creating structurally diverse libraries for drug screening.

Modern synthetic strategies can be broadly categorized into two approaches: functionalizing an existing chiral pyrrolidine source (like proline or hydroxyproline) or constructing the pyrrolidine ring from acyclic precursors via cyclization. mdpi.com Recent advances have provided powerful new tools for both pathways. For example, cascade reactions, such as those involving bromocycloetherification-elimination of lactam-tethered alkenols, have been developed to produce complex fused pyrrolidine systems with high diastereoselectivity. nih.gov

Another powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides, which can be used to construct highly substituted pyrrolidines. acs.org This method has been refined to allow for the rapid and stereocontrolled synthesis of complex pyrrolizidine (B1209537) systems, which are common in natural products. acs.org Furthermore, novel catalytic systems are being developed to improve efficiency and environmental friendliness. One such innovation is the use of L-proline functionalized magnetic nanorods as a reusable heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. rsc.org

These advanced synthetic methods provide chemists with modular and efficient access to a vast array of complex pyrrolidine structures. nih.gov This capability is crucial for systematically exploring structure-activity relationships and developing next-generation therapeutics built upon this privileged scaffold.

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